molecular formula C16H17N3O3 B2599286 N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 920188-78-9

N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2599286
CAS No.: 920188-78-9
M. Wt: 299.33
InChI Key: NSXYRJSCSOVXPV-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyphenethyl group and a pyridinyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyphenethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-methoxyphenethyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-methoxyphenethyl)-N2-(pyridin-4-yl)oxalamide

Uniqueness

N1-(2-methoxyphenethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of the methoxy group and the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-7-3-2-5-12(14)8-10-18-15(20)16(21)19-13-6-4-9-17-11-13/h2-7,9,11H,8,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXYRJSCSOVXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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